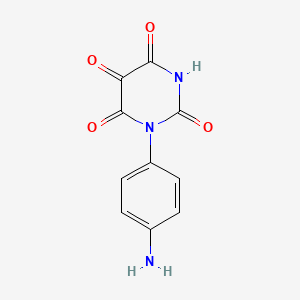
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1h,3h)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group containing an amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone typically involves the reaction of primary amines with barbituric acid derivatives. One common method includes a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid. This reaction is carried out under mild conditions in ethanol media, providing good yields and numerous hydrogen-bonding possibilities in the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Pyrimidine: The core structure of 1-(4-Aminophenyl)pyrimidine-2,4,5,6(1H,3H)-tetrone is similar to pyrimidine, a fundamental component of nucleic acids.
Barbituric Acid Derivatives: These compounds share a similar pyrimidine ring structure and are known for their sedative and anticonvulsant properties.
Dihydropyrimidines: Reduced forms of pyrimidines that exhibit different chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino group allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
6278-79-1 |
|---|---|
Fórmula molecular |
C10H7N3O4 |
Peso molecular |
233.18 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-1,3-diazinane-2,4,5,6-tetrone |
InChI |
InChI=1S/C10H7N3O4/c11-5-1-3-6(4-2-5)13-9(16)7(14)8(15)12-10(13)17/h1-4H,11H2,(H,12,15,17) |
Clave InChI |
OWZLYLVDNRVMRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)N2C(=O)C(=O)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


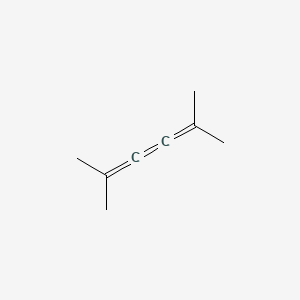


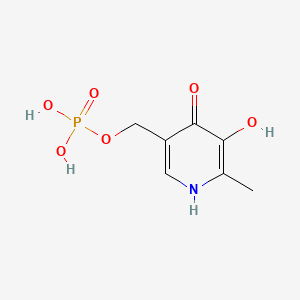
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)

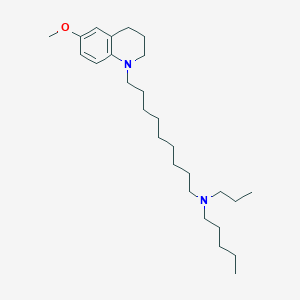
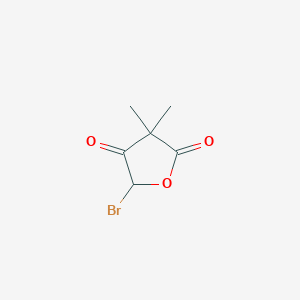
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
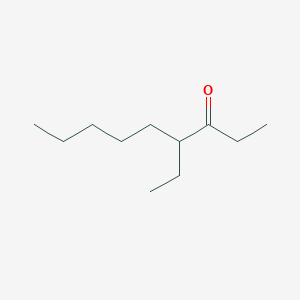
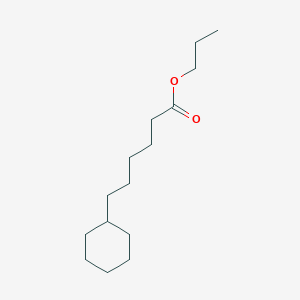

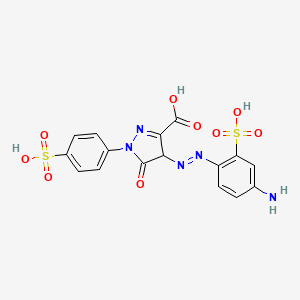
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
